N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thiadiazolo-triazine core linked to a sulfanylacetamide group and a 3,4-dimethoxyphenylethyl substituent. This structure combines electron-rich aromatic moieties with a rigid heterocyclic scaffold, making it a candidate for pharmacological exploration, particularly in antimicrobial or enzyme-targeted applications . The compound’s design reflects strategic modifications of analogous structures to optimize bioactivity and physicochemical properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-10-15(24)22-16(20-19-10)28-17(21-22)27-9-14(23)18-7-6-11-4-5-12(25-2)13(8-11)26-3/h4-5,8H,6-7,9H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYCNHIPRYUGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanism of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic rings : The presence of a 3,4-dimethoxyphenyl group enhances lipophilicity and potential interactions with biological targets.
- Thiadiazole and triazine moieties : These heterocycles are known for their diverse biological activities and may contribute to the compound's pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the same chemical class. For instance:
-
Antibacterial Studies : Compounds with similar structures demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin .
Bacterial Strain MIC (mg/mL) Escherichia coli 0.015 Staphylococcus aureus 0.008 Enterobacter cloacae 0.004
These findings suggest that modifications in the structure could enhance antibacterial efficacy.
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Research has indicated that similar thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Case Studies
Several case studies have been conducted on related compounds that provide insights into the biological activity of this compound.
- Study on Thiadiazole Derivatives : A study reported that thiadiazole derivatives showed a dose-dependent increase in anticancer activity against human breast cancer cells (MCF-7), with IC50 values significantly lower than those of conventional chemotherapeutics .
- Antimicrobial Efficacy : Another investigation evaluated a series of similar compounds against a panel of bacterial strains and found that modifications in the sulfur-containing moiety significantly enhanced antibacterial potency against resistant strains .
Comparison with Similar Compounds
Table 1: Core Structure Impact on Properties
Aromatic Substituents
The 3,4-dimethoxyphenylethyl group is a critical structural determinant:
Table 2: Substituent Effects on Physical Properties
Sulfanylacetamide Moiety
The –S–CH2–C(=O)–NH– group is conserved across several analogs:
- Role in bioactivity : In triazole derivatives (), this moiety likely participates in hydrogen bonding with bacterial targets. The sulfur atom may enhance oxidative stability compared to oxygen-based linkages.
- Metabolic considerations : Thioether bonds (C–S) in the target compound and analogs (e.g., ) are less prone to hydrolysis than ester groups, improving metabolic stability .
Spectroscopic and Analytical Comparisons
- NMR profiling : Compounds with similar substituents (e.g., 17 and 18 ) show distinct aromatic proton shifts depending on methoxy position (δ 7.98 for 2-methoxy vs. δ 7.85 for 4-methoxy) .
- MS/MS dereplication : Molecular networking () could differentiate the target compound from analogs using cosine scores for fragmentation patterns .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
